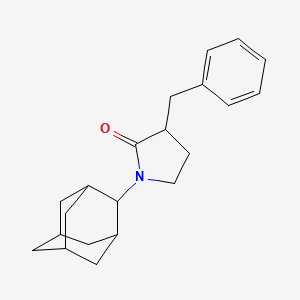

1-(2-Adamantyl)-3-benzylpyrrolidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H27NO |

|---|---|

Molecular Weight |

309.4 g/mol |

IUPAC Name |

1-(2-adamantyl)-3-benzylpyrrolidin-2-one |

InChI |

InChI=1S/C21H27NO/c23-21-17(9-14-4-2-1-3-5-14)6-7-22(21)20-18-10-15-8-16(12-18)13-19(20)11-15/h1-5,15-20H,6-13H2 |

InChI Key |

HAAVSDQVLBVURQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=O)C1CC2=CC=CC=C2)C3C4CC5CC(C4)CC3C5 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Compound Generation

Synthetic Routes to Pyrrolidin-2-one Core Structures

The pyrrolidin-2-one, or γ-butyrolactam, is a five-membered lactam ring that forms the backbone of the target molecule. researchgate.net Its synthesis is a well-established area of organic chemistry, with numerous methods developed over the years.

Historically, the synthesis of pyrrolidin-2-ones has been dominated by cyclization reactions of linear precursors. One of the most common industrial methods involves the reaction of γ-butyrolactone with ammonia at high temperatures (250–290 °C) and pressures over solid magnesium silicate catalysts. wikipedia.orgchemicalbook.com This process, known as ammonolysis, provides 2-pyrrolidone in high purity (99.5%) and good yields (75-85%). wikipedia.org

Another classical and widely used approach is the cyclization of γ-amino acids. For instance, glutamic acid, an abundant amino acid, can be converted to 2-pyrrolidone. researchgate.net This transformation proceeds through the dehydration of glutamic acid to form pyroglutamic acid, which is then hydrogenated and decarbonylated, often using a supported Ruthenium catalyst, to yield the desired lactam. researchgate.net

More contemporary methods focus on developing milder and more versatile routes. These include:

1,3-Dipolar Cycloadditions: This method involves the reaction of an azomethine ylide (a 1,3-dipole) with an alkene (a dipolarophile) to construct the five-membered ring, offering high regio- and stereoselectivity. nih.gov

Reductive Condensation: A fast method involves the reductive condensation of anilines with 2,5-dimethoxytetrahydrofuran using sodium borohydride in an acidic aqueous medium to afford N-aryl pyrrolidines. organic-chemistry.org

Catalytic Approaches: Dirhodium-catalyzed intramolecular nitrene insertion into sp³ C-H bonds allows for the synthesis of N-unprotected pyrrolidines under mild conditions. organic-chemistry.org Similarly, Rh(III)-catalyzed formal [4+1] cycloadditions of unactivated terminal alkenes with nitrene sources provide a rapid route to various pyrrolidine (B122466) structures. nih.gov

| Method | Starting Materials | Key Reagents/Conditions | Product | Reference |

| Ammonolysis | γ-Butyrolactone, Ammonia | 250–290 °C, 0.4–1.4 MPa, Mg-silicate catalyst | 2-Pyrrolidinone | wikipedia.orgchemicalbook.com |

| Amino Acid Cyclization | Glutamic Acid | Ru/Al₂O₃ catalyst, H₂, 160 °C, 20 bar | 2-Pyrrolidone | researchgate.net |

| Donor-Acceptor Cyclopropane | Donor-acceptor cyclopropanes, Anilines/Benzylamines | Ni(ClO₄)₂·6H₂O, Acetic Acid | 1,5-Substituted Pyrrolidin-2-ones | nih.gov |

| Catalytic Cyclization | Unactivated Terminal Alkenes, Nitrene Sources | Rh(III) catalyst, Acid | Substituted Pyrrolidines | nih.gov |

The formation of the lactam ring is often the key step in creating the core structure. This can be achieved through the lactamization of γ-amino esters, which can be induced by heating in a suitable solvent like toluene with acetic acid. nih.gov Another method involves the lactamization of γ–butyrolactone using amines like hydrazine hydrate or ethanolamine under reflux conditions. researchgate.netresearchgate.net

Once the pyrrolidin-2-one ring is formed, N-alkylation is a common subsequent step. The hydrogen atom on the nitrogen of the lactam is acidic enough to be removed by a suitable base, and the resulting anion can act as a nucleophile. chemicalbook.com Standard conditions for N-alkylation involve deprotonation with a base followed by the addition of an alkylating agent.

Common bases and conditions for N-alkylation include:

Sodium Hydride (NaH): A strong base often used in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). arkat-usa.orgresearchgate.net

Potassium Carbonate (K₂CO₃): A milder base, typically used in solvents like DMF or acetone. researchgate.net

n-Butyllithium (n-BuLi): A very strong base used for complete deprotonation, often at low temperatures. clockss.org

The choice of base and solvent system can be critical, especially when dealing with complex or sensitive substrates. For example, using n-BuLi can lead to the formation of a dianion if there are other acidic protons, which can affect subsequent alkylation steps. clockss.org

Introduction of the Adamantyl Moiety at the Pyrrolidinone Nitrogen

Attaching the bulky 2-adamantyl group to the nitrogen of the pyrrolidinone ring is a significant synthetic challenge, primarily due to steric hindrance.

The most direct approach for N-adamantylation would be a standard nucleophilic substitution reaction. This involves deprotonating the pyrrolidin-2-one nitrogen with a strong base like sodium hydride to form the corresponding anion, which then attacks a 2-adamantyl electrophile, such as 2-bromoadamantane.

An alternative strategy involves modern C-H functionalization techniques. While direct C-H amination is a powerful tool, it often favors the more reactive tertiary (bridgehead) C-H bonds of the adamantane (B196018) cage. chemrxiv.orgacs.orgchemrxiv.org However, catalyst-controlled methods are being developed to achieve selectivity for specific C-H bonds. chemrxiv.orgacs.org A hypothetical route could involve a catalyzed reaction between the pyrrolidinone nitrogen and the C-H bond at the C2 position of adamantane.

Several challenges arise when working with adamantane:

Steric Hindrance: The bulky, rigid structure of the adamantyl group can significantly slow down or prevent reactions at the nitrogen atom. Stronger bases and higher reaction temperatures might be necessary to overcome this steric barrier.

Regioselectivity: Adamantane has two types of C-H bonds: tertiary at the four bridgehead positions (C1, C3, C5, C7) and secondary at the six methylene (B1212753) bridge positions (C2, C4, C6, C8, C9, C10). nih.gov Many radical and carbocation-based functionalization reactions show a strong preference for the tertiary positions. Achieving selective functionalization at the C2 position, as required for the target molecule, is a significant challenge and often requires specific precursors like 2-adamantanol or 2-haloadamantanes. chemrxiv.org

Stereochemistry: While adamantane itself is achiral with Td symmetry, introducing a substituent at the C2 position can create a chiral center if the molecule lacks a plane of symmetry. stackexchange.com In the case of 1-(2-Adamantyl)-3-benzylpyrrolidin-2-one, the C2 atom of the adamantane moiety becomes a stereocenter. Therefore, the synthesis would likely produce a racemic mixture of two enantiomers, unless a stereoselective method or a chiral starting material is used. The rigid cage-like structure of adamantane means that once the substituents are in place, their conformational freedom is highly restricted. chemrxiv.orgstackexchange.com

Regioselective Introduction of the Benzyl (B1604629) Substituent at the C3-Position

The final key synthetic step is the introduction of a benzyl group at the C3 position of the N-adamantyl pyrrolidinone ring. This is typically achieved via enolate chemistry.

The process involves the deprotonation of the α-carbon next to the carbonyl group (the C3 position) using a strong base to form an enolate. This enolate then acts as a nucleophile, attacking an electrophilic benzyl source, such as benzyl bromide.

A common procedure involves the use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) in an aprotic solvent like THF at low temperatures (e.g., -78 °C) to ensure regioselective deprotonation at the C3 position. clockss.org The addition of benzyl bromide to the resulting enolate solution would then yield the desired 3-benzyl substituted product.

The stereochemical outcome of this alkylation is crucial. The approach of the benzyl bromide to the planar enolate can occur from two different faces, potentially leading to a mixture of diastereomers if a chiral center already exists in the molecule (such as the C2 of the adamantyl group). The bulky N-adamantyl group would likely exert significant steric influence, potentially directing the incoming benzyl group to the less hindered face and favoring the formation of one diastereomer over the other.

| Step | Reaction Type | Key Reagents | Purpose | Potential Challenges |

| 1 | Lactam Formation | γ-butyrolactone + NH₃ or Glutamic Acid | Synthesis of Pyrrolidin-2-one core | High temperature/pressure for industrial methods |

| 2 | N-Adamantylation | Pyrrolidin-2-one + 2-Bromoadamantane | Introduction of Adamantyl moiety | Steric hindrance, regioselectivity on adamantane |

| 3 | C3-Benzylation | N-Adamantyl pyrrolidin-2-one + Benzyl Bromide | Introduction of Benzyl substituent | Control of regioselectivity and stereoselectivity |

Synthetic Methodologies for C3-Alkylation/Arylation of Pyrrolidin-2-ones

The introduction of substituents at the C3 position of the pyrrolidin-2-one ring is a critical step in the synthesis of the target compound. A common and effective method for this transformation is the alkylation of an enolate intermediate. This process typically involves the deprotonation of the α-carbon to the carbonyl group using a strong base, followed by the reaction of the resulting enolate with an appropriate electrophile, in this case, a benzyl halide.

The general scheme for C3-benzylation of a pyrrolidin-2-one precursor can be outlined as follows:

Enolate Formation: A suitable N-protected or unprotected pyrrolidin-2-one is treated with a strong base such as lithium diisopropylamide (LDA), sodium hydride (NaH), or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at low temperatures to generate the corresponding enolate.

Alkylation: The enolate is then quenched with a benzylating agent, typically benzyl bromide or benzyl chloride, to introduce the benzyl group at the C3 position.

The efficiency of this alkylation can be influenced by several factors, including the choice of base, solvent, temperature, and the nature of any protecting group on the nitrogen atom. The presence of a bulky substituent on the nitrogen can influence the stereochemical outcome of the alkylation if a chiral center is being formed.

Alternative strategies for C3-functionalization include transition metal-catalyzed cross-coupling reactions. For instance, a pyrrolidin-2-one bearing a leaving group at the C3 position could potentially undergo a Suzuki or Negishi coupling with a benzyl-organometallic reagent. However, the enolate alkylation approach remains a more direct and widely utilized method for the introduction of simple alkyl and benzyl groups.

Diastereoselective and Enantioselective Approaches to 3-Benzylpyrrolidin-2-one Scaffolds

Controlling the stereochemistry at the C3 position is a significant challenge and a key objective in the synthesis of many biologically active pyrrolidin-2-one derivatives. Both diastereoselective and enantioselective methods have been developed to address this.

Diastereoselective Approaches: When the pyrrolidin-2-one precursor already contains a chiral center, the introduction of the benzyl group at C3 can proceed with a degree of diastereoselectivity. This is often achieved by using a chiral auxiliary attached to the nitrogen atom. The chiral auxiliary directs the approach of the benzylating agent to one face of the enolate, leading to a preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary provides the enantioenriched 3-benzylpyrrolidin-2-one.

Enantioselective Approaches: For the synthesis of a single enantiomer of a 3-substituted pyrrolidin-2-one, several asymmetric strategies can be employed:

Asymmetric Alkylation: This involves the use of a chiral base or a chiral phase-transfer catalyst to deprotonate the prochiral pyrrolidin-2-one and deliver the benzyl electrophile in an enantioselective manner.

Catalytic Asymmetric Conjugate Addition: An alternative approach involves the conjugate addition of a benzyl nucleophile to an α,β-unsaturated lactam (a 2-pyrrolinone). This reaction can be catalyzed by a chiral organocatalyst or a chiral metal complex to afford the enantioenriched 3-benzylpyrrolidin-2-one. researchgate.net

Enzymatic Resolution: A racemic mixture of 3-benzylpyrrolidin-2-one can be resolved using enzymes that selectively acylate or hydrolyze one of the enantiomers, allowing for the separation of the desired enantiomer.

The choice of method depends on the desired enantiomeric purity, the scalability of the process, and the availability of the starting materials and catalysts.

Convergent and Divergent Synthetic Pathways for this compound

The assembly of the target molecule, this compound, can be approached through either a convergent or a divergent synthetic strategy.

Divergent Synthesis: A divergent approach would begin with a common intermediate, such as pyrrolidin-2-one itself or a suitable precursor. This intermediate would then undergo a series of sequential reactions to introduce the adamantyl and benzyl groups.

Pathway A: N-alkylation followed by C3-alkylation.

N-Adamantylation of pyrrolidin-2-one to form 1-(2-adamantyl)pyrrolidin-2-one.

C3-Benzylation of 1-(2-adamantyl)pyrrolidin-2-one via enolate formation and subsequent alkylation.

Pathway B: C3-alkylation followed by N-alkylation.

C3-Benzylation of a suitable N-protected or unprotected pyrrolidin-2-one to form 3-benzylpyrrolidin-2-one.

N-Adamantylation of 3-benzylpyrrolidin-2-one.

Convergent Synthesis: A convergent synthesis involves the preparation of key fragments of the molecule separately, which are then combined in a later step. For this compound, a possible convergent route could involve:

Fragment Synthesis:

Synthesis of a C4-precursor bearing the benzyl group, for example, a substituted succinic acid derivative.

Synthesis of 2-aminoadamantane.

Fragment Coupling and Cyclization:

Reaction of the benzyl-substituted precursor with 2-aminoadamantane to form an amide intermediate, followed by an intramolecular cyclization to construct the pyrrolidin-2-one ring. For instance, the reaction of itaconic acid with a substituted benzylamine has been used to form a substituted pyrrolidin-2-one ring structure. uran.ua A similar strategy could potentially be adapted using a benzyl-substituted precursor and 2-aminoadamantane.

Optimization of Reaction Conditions and Yields for Academic Scale Synthesis

For the academic scale synthesis of this compound, careful optimization of reaction conditions is crucial to maximize yields and ensure the purity of the final product. Key parameters for optimization include the choice of reagents, solvents, reaction times, and temperatures for the key N-alkylation and C3-alkylation steps.

N-Adamantylation: The introduction of the bulky 2-adamantyl group onto the nitrogen atom can be challenging due to steric hindrance. Optimization of this step would involve screening various reaction conditions.

| Parameter | Variation | Rationale |

| Adamantyl Source | 2-Adamantyl bromide, 2-adamantyl triflate | Triflate is a better leaving group and may facilitate the reaction. |

| Base | NaH, K2CO3, Cs2CO3 | Stronger, non-nucleophilic bases are needed to deprotonate the lactam nitrogen. Cesium carbonate can sometimes enhance reactivity. |

| Solvent | DMF, THF, Acetonitrile | Polar aprotic solvents are typically used for N-alkylation reactions. |

| Temperature | Room temperature to reflux | Higher temperatures may be required to overcome the steric hindrance. |

C3-Benzylation: The optimization of the C3-benzylation step focuses on achieving high conversion and minimizing side reactions, such as O-alkylation or poly-alkylation.

| Parameter | Variation | Rationale |

| Base | LDA, NaHMDS, KHMDS | Strong, non-nucleophilic bases are required for clean enolate formation. |

| Solvent | THF, Diethyl ether | Anhydrous, aprotic solvents are essential to prevent quenching of the enolate. |

| Temperature | -78 °C to 0 °C | Low temperatures are crucial for controlling the enolate formation and preventing side reactions. |

| Additive | HMPA, DMPU | These additives can help to break up aggregates of the base and increase the reactivity of the enolate. |

A systematic approach, such as a Design of Experiments (DoE), could be employed to efficiently explore the reaction parameter space and identify the optimal conditions for the synthesis. Careful monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is also essential for determining the optimal reaction time and ensuring complete conversion. Purification of the final product would likely involve column chromatography to separate it from any unreacted starting materials or byproducts.

Molecular Design and Structure Activity Relationship Sar Investigations

The design of 1-(2-Adamantyl)-3-benzylpyrrolidin-2-one is a thoughtful exercise in medicinal chemistry, aiming to synergize the advantageous properties of its three core components. The pyrrolidin-2-one ring provides a central, robust scaffold, the 2-adamantyl group introduces significant lipophilicity and conformational rigidity, and the 3-benzyl moiety offers potential for specific aromatic interactions with biological targets.

Influence of the Pyrrolidin-2-one Scaffold on Biological Activity

The pyrrolidin-2-one, a five-membered lactam, is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. Its prevalence stems from several key features. The non-planar, puckered nature of the pyrrolidine (B122466) ring allows for the precise spatial orientation of substituents, which is crucial for optimal interaction with the three-dimensional binding sites of biological targets like enzymes and receptors. This non-planarity, often described as an "envelope" or "twist" conformation, provides a level of three-dimensionality that is often beneficial for biological activity compared to flat aromatic systems.

Furthermore, the pyrrolidin-2-one scaffold is synthetically versatile, allowing for the introduction of various substituents at different positions to modulate pharmacological properties. The presence of a chiral center at the 3-position, as in the case of this compound, introduces stereochemical complexity that can be exploited to achieve selectivity for specific biological targets. It is well-documented that different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.

Impact of the 2-Adamantyl Substituent on Pharmacological Properties

The adamantane (B196018) cage is conformationally locked, meaning it does not have the conformational flexibility of a simple alkyl chain. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a receptor. By pre-organizing the molecule into a more defined conformation, the loss of conformational freedom upon binding is minimized, which can lead to a more favorable binding affinity. The rigid nature of the adamantyl group can also influence the conformation of the adjacent pyrrolidin-2-one ring, potentially locking it into a specific pucker that is optimal for receptor interaction.

The adamantyl group is exceptionally lipophilic, a property that significantly impacts a molecule's pharmacokinetic and pharmacodynamic profile. nih.gov Increased lipophilicity can enhance a compound's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system (CNS) targets. nih.gov The bulky and hydrophobic nature of the adamantane cage can also promote strong van der Waals interactions within the hydrophobic pockets of receptor binding sites, thereby increasing binding affinity. mdpi.com

Table 1: Illustrative Lipophilicity of Adamantyl-Substituted Compounds

| Compound | Base Scaffold | Substituent | Calculated logP* |

| Pyrrolidin-2-one | Pyrrolidin-2-one | - | -0.65 |

| 1-Methylpyrrolidin-2-one | Pyrrolidin-2-one | Methyl | -0.38 |

| 1-(2-Adamantyl)pyrrolidin-2-one (Hypothetical) | Pyrrolidin-2-one | 2-Adamantyl | ~3.5 - 4.5 |

| Benzene (B151609) | Benzene | - | 2.13 |

| Adamantane | Adamantane | - | 2.88 |

*Calculated logP values are estimates and can vary depending on the algorithm used. The value for the hypothetical compound is an educated estimation based on the contribution of the adamantyl group.

A significant consequence of the increased lipophilicity imparted by the adamantyl group is the potential for enhanced permeability across biological membranes. nih.gov This is particularly relevant for drugs targeting the CNS, as the blood-brain barrier is a formidable obstacle for many polar molecules. nih.govresearchgate.net The adamantyl moiety can act as a "lipophilic key" to facilitate entry into the brain. However, excessive lipophilicity can also lead to undesirable properties such as increased metabolic clearance and non-specific binding to plasma proteins. nih.gov Therefore, the optimal degree of lipophilicity is a critical parameter to consider in drug design.

Contribution of the 3-Benzyl Moiety to Molecular Interactions

The benzyl (B1604629) group, consisting of a phenyl ring attached to a methylene (B1212753) group, is another key functional component of this compound. Its presence at the 3-position of the pyrrolidin-2-one ring introduces the potential for specific and favorable interactions with biological targets.

The phenyl ring of the benzyl group can engage in various non-covalent interactions that are crucial for molecular recognition and binding affinity. These include:

π-π Stacking: The flat, electron-rich surface of the phenyl ring can stack with the aromatic side chains of amino acid residues such as phenylalanine, tyrosine, and tryptophan in a protein's binding pocket.

Cation-π Interactions: The electron-rich face of the phenyl ring can interact favorably with positively charged residues like lysine (B10760008) and arginine.

These aromatic interactions, in concert with the hydrophobic interactions of the adamantyl group, can create a strong and specific binding profile for the target molecule. nih.gov

Table 2: Potential Aromatic Interactions of the Benzyl Moiety

| Interaction Type | Interacting Partner in Protein | Estimated Contribution to Binding Energy (kcal/mol) |

| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan | -0.5 to -1.5 |

| Cation-π | Lysine, Arginine | -1 to -5 |

| Hydrophobic | Leucine, Isoleucine, Valine | Variable, contributes to overall affinity |

These are generalized estimates and the actual contribution can vary significantly depending on the specific geometry and environment of the interaction.

The molecular architecture of this compound represents a compelling strategy in the design of potentially bioactive compounds. The pyrrolidin-2-one scaffold provides a versatile and stereochemically defined core. The 2-adamantyl substituent is anticipated to enhance lipophilicity, promote membrane permeability, and enforce a rigid conformation favorable for receptor binding. Concurrently, the 3-benzyl moiety introduces the potential for specific aromatic interactions, further contributing to binding affinity and selectivity. While detailed experimental data on this specific compound is not publicly available, the analysis of its constituent parts based on established principles of medicinal chemistry suggests a molecule with a promising pharmacological profile, particularly for targets requiring a combination of lipophilicity and specific aromatic interactions, such as those in the central nervous system. Further synthesis and biological evaluation are warranted to fully elucidate the therapeutic potential of this intriguing hybrid molecule.

Contribution of the 3-Benzyl Moiety to Molecular Interactions

Effects of Substituent Variations on the Benzyl Ring on Bioactivity

The benzyl group in this compound presents a key site for synthetic modification to probe interactions with biological targets. Variations in the substituents on the aromatic ring can significantly influence the compound's electronic, steric, and lipophilic properties, thereby modulating its bioactivity.

Systematic substitution on the benzyl ring allows for a detailed exploration of the binding pocket of a target protein. For instance, introducing electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -CF₃, -NO₂) at the ortho, meta, and para positions can reveal favorable or unfavorable interactions.

A hypothetical SAR study might reveal trends such as those illustrated in the table below. Such studies are crucial for optimizing the lead compound's potency and selectivity. For example, a halogen substituent at the para-position might enhance activity through specific halogen bonding interactions within the target's active site. Conversely, bulky substituents at the ortho-position could introduce steric hindrance, leading to a decrease in bioactivity.

| Compound | Substituent (R) on Benzyl Ring | Position | Hypothetical Bioactivity (IC50, nM) |

|---|---|---|---|

| 1 | -H | - | 150 |

| 2 | 4-Cl | para | 50 |

| 3 | 3-Cl | meta | 120 |

| 4 | 2-Cl | ortho | 300 |

| 5 | 4-OCH₃ | para | 85 |

| 6 | 4-CF₃ | para | 65 |

| 7 | 3,4-diCl | meta, para | 40 |

Comprehensive SAR Analysis of this compound and Its Analogues

A comprehensive SAR analysis of this scaffold would extend beyond simple benzyl ring substitutions to modifications of the pyrrolidinone and adamantyl moieties.

The pyrrolidinone ring itself offers opportunities for modification. For example, substitution at the 4- and 5-positions could influence the molecule's conformation and introduce new interaction points. Similarly, altering the adamantyl group, for instance by replacing it with other bulky cycloalkyl groups or functionalized adamantyl derivatives, would provide insight into the importance of its size, shape, and lipophilicity for biological activity. The amide bond within the pyrrolidinone ring is a key structural feature, and its replacement with other linkers, such as a urea (B33335) or a sulfonamide, could lead to analogues with different chemical stability and hydrogen bonding capabilities.

Pharmacophore modeling is a crucial computational tool for identifying the essential three-dimensional arrangement of functional groups required for biological activity. For this compound, a pharmacophore model could be developed based on a set of active analogues. nih.gov

The key pharmacophoric features would likely include:

A hydrophobic feature corresponding to the bulky and lipophilic adamantyl group.

Another hydrophobic/aromatic feature represented by the benzyl ring.

A hydrogen bond acceptor feature from the carbonyl oxygen of the pyrrolidinone ring.

The spatial relationship between these features would be critical for effective binding to a biological target. A validated pharmacophore model can then be used for virtual screening of large compound libraries to identify novel, structurally diverse molecules with the potential for similar bioactivity. nih.gov

| Pharmacophoric Feature | Corresponding Molecular Moiety | Potential Interaction |

|---|---|---|

| Hydrophobic | Adamantyl group | Van der Waals interactions in a hydrophobic pocket |

| Aromatic/Hydrophobic | Benzyl ring | π-π stacking, hydrophobic interactions |

| Hydrogen Bond Acceptor | Pyrrolidinone carbonyl | Hydrogen bonding with a donor group on the target |

Application of Conformational Design Principles, including "Escape from Flatland" Concepts

The concept of "Escape from Flatland" in medicinal chemistry advocates for the incorporation of three-dimensional (3D) structural motifs into drug candidates to improve their physicochemical and pharmacological properties. rsc.org Molecules with greater 3D character often exhibit higher solubility, better metabolic stability, and reduced promiscuity compared to their flat, aromatic-rich counterparts. rsc.org

The this compound scaffold inherently embodies this principle. The adamantyl group is a quintessential 3D fragment, imparting significant steric bulk and a high fraction of sp³-hybridized carbons (Fsp³). This moves the molecule away from the flat, two-dimensional structures that have historically dominated screening libraries. nih.gov

The pyrrolidinone ring, being a saturated heterocycle, further contributes to the non-planar geometry of the molecule. nih.gov The conformational flexibility of the pyrrolidinone ring and the rotational freedom of the benzyl group allow the molecule to adopt various 3D conformations, which can be crucial for optimal fitting into a target's binding site.

By systematically exploring modifications that enhance the 3D character, such as introducing chiral centers or conformationally restricted analogues, medicinal chemists can further optimize the properties of this scaffold. The application of these principles can lead to the discovery of novel drug candidates with improved efficacy and safety profiles. nih.govresearchgate.net

Molecular Pharmacology and Target Interaction Research

Investigation of Molecular Targets and Binding Affinities

The characterization of how 1-(2-Adamantyl)-3-benzylpyrrolidin-2-one interacts with molecular targets is crucial for understanding its pharmacological profile. Research has explored its binding affinities for sigma receptors, its inhibitory effects on several enzymes, and its modulation of ion channels and mitochondrial pores.

Sigma Receptor (σ1R and σ2R) Binding Profiles and Selectivity

Sigma receptors, classified as σ1R and σ2R, are unique intracellular proteins that have been implicated in a variety of cellular functions and are targets for numerous synthetic compounds. nih.govmdpi.com These receptors are known to bind a wide array of structurally diverse ligands, including neuroleptics, antidepressants, and antitussives. nih.gov The σ1 receptor, in particular, has been cloned and is known to have no amino acid sequence homology with other mammalian proteins. nih.gov It is located in various cell membranes, including the endoplasmic reticulum, nuclear, mitochondrial, and synaptic membranes. nih.gov

The binding of ligands to sigma receptors can be determined through radioligand binding competition assays. biorxiv.org For instance, the affinity of a test compound for σ1R and σ2R can be measured by its ability to compete with the binding of radiolabeled ligands like ³H-pentazocine and [³H]-DTG, respectively. biorxiv.orgnih.gov While a number of compounds have been evaluated for their sigma receptor binding affinities, specific binding data and selectivity profiles for this compound are not detailed in the currently available research. General studies on other ligands have shown a wide range of affinities and selectivities, highlighting the complex nature of sigma receptor pharmacology. nih.gov

Enzyme Inhibition Studies

The inhibitory potential of chemical compounds against various enzymes is a key area of pharmacological research. Investigations have been conducted on the effects of different molecules on enzymes such as Cyclooxygenase (COX) isoforms, Lipoxygenase (LOX), Dipeptidyl Peptidase-4 (DPP-4), and Aurora-A Kinase.

Cyclooxygenase (COX) Isoforms and Lipoxygenase (LOX): COX-1 and COX-2 are enzymes that convert arachidonic acid into prostanoids, which are involved in inflammation. nih.gov Similarly, lipoxygenases catalyze the oxidation of polyunsaturated fatty acids to produce hydroperoxides, which can also contribute to inflammatory processes. nih.gov Inhibition of these enzymes is a common strategy for anti-inflammatory drugs. nih.govnih.gov

Dipeptidyl Peptidase-4 (DPP-4): DPP-4 is an enzyme that has been targeted for the treatment of type 2 diabetes. nih.gov Vildagliptin, a compound with a distinct but related adamantane (B196018) structure, is a known potent and selective inhibitor of DPP-4. nih.govnih.gov

Aurora-A Kinase: Aurora-A kinase is involved in mitosis and is a target in cancer therapy. nih.gov Various compounds have been synthesized and evaluated for their ability to inhibit this kinase. nih.govnih.gov

Currently, specific data on the inhibitory activity of this compound against COX, LOX, DPP-4, or Aurora-A Kinase is not available in the reviewed literature.

Modulation of Ion Channels, including Voltage-Gated Calcium Channels

Voltage-gated calcium channels (VGCCs) are crucial for regulating intracellular calcium levels, which in turn control a wide range of cellular processes, from neurotransmission to gene expression. nih.gov The activity of these channels can be modulated by various factors, including kinases and phosphatases. nih.gov The modulation of VGCCs represents a significant area of pharmacological interest. nih.gov At present, there is no specific information available from the reviewed sources regarding the modulation of voltage-gated calcium channels by this compound.

Mitochondrial Permeability Transition Pore (mPTP) Modulation

The mitochondrial permeability transition pore (mPTP) is a channel in the inner mitochondrial membrane. nih.govmdpi.com Its opening can lead to mitochondrial swelling, loss of membrane potential, and ultimately, cell death. mdpi.comnih.gov The mPTP is considered a potential therapeutic target in a variety of diseases, including neurodegenerative disorders and reperfusion injury following ischemia. nih.govresearchgate.net The pore's composition is complex and thought to involve proteins such as the voltage-dependent anion channel (VDAC), the adenine (B156593) nucleotide translocator (ANT), and cyclophilin D (CypD). mdpi.comnih.gov Modulation of the mPTP by small molecules is an active area of research. researchgate.net However, specific studies detailing the interaction or modulation of the mPTP by this compound have not been identified in the current body of literature.

Exploration of Other Potential Receptor and Enzyme Interactions

Beyond the specific targets detailed above, the broader pharmacological profile of this compound remains an area for further investigation. The structural motifs present in the molecule, such as the adamantyl and pyrrolidinone groups, are found in compounds that interact with a wide range of biological targets. However, dedicated studies to explore other potential receptor and enzyme interactions for this specific compound are not currently available.

Cellular Mechanisms of Action

The cellular mechanisms of action for a compound are intrinsically linked to its molecular interactions. For instance, ligands that bind to sigma receptors can modulate intracellular calcium signaling and the activity of various ion channels and enzymes. nih.gov Similarly, enzyme inhibitors can alter specific metabolic or signaling pathways within the cell. nih.gov Given the lack of specific data on the molecular targets of this compound, its precise cellular mechanisms of action cannot be definitively described at this time.

Analysis of Antiproliferative Effects in Cellular Models

While direct studies on the antiproliferative effects of this compound are not available, research on other adamantane derivatives demonstrates significant potential in this area. For instance, the adamantyl retinoid ST1926 has been shown to possess potent antiproliferative and apoptogenic (apoptosis-inducing) activity. nih.gov This compound has demonstrated efficacy in both hematological and solid tumors. nih.gov The presence of the bulky, lipophilic adamantane cage is often associated with enhanced biological activity, a feature that is central to the structure of this compound.

Other related compounds, such as N-(2-adamantyl)-1-benzylpiperidine-3-carboxamide, have also been synthesized and are available for biological screening, indicating an interest in the pharmacological potential of this chemical scaffold. nih.gov The antiproliferative activity of such compounds is often evaluated in various cancer cell lines to determine their potency and selectivity.

Investigation of Cell Cycle Perturbation and Apoptosis Induction Pathways

The mechanisms underlying the antiproliferative effects of adamantane-containing compounds often involve the disruption of the cell cycle and the induction of programmed cell death, or apoptosis. The adamantyl retinoid ST1926, for example, induces an early G1/S phase cell cycle arrest. nih.gov This arrest is linked to a DNA damage response, which modulates genes involved in cell cycle regulation and DNA repair. nih.gov The ability of ST1926 to cause significant DNA strand breaks after a short exposure is consistent with this cellular response. nih.gov

Similarly, other compounds with different core structures but also featuring a benzyl (B1604629) group, such as benzyl isothiocyanate (BITC), have been shown to induce G2/M phase cell cycle arrest. nih.gov This is associated with a decrease in the levels of key regulatory proteins like cyclin-dependent kinase 1 (Cdk1) and cyclin B1. nih.gov Furthermore, BITC-induced apoptosis is characterized by an increased Bax/Bcl-2 ratio and the cleavage of procaspase-3 and poly(ADP-ribose)polymerase (PARP). nih.gov These findings in related molecules suggest that this compound could potentially exert its effects through similar pathways.

Mechanisms of Trypanocidal Activity

Adamantane derivatives have also been investigated for their potential against parasitic diseases like African trypanosomiasis. Research into new 1-alkyl-2-aminoadamantanes has revealed potent activity against Trypanosoma brucei, the parasite responsible for this disease. nih.gov The trypanocidal activity of these compounds was found to be significantly higher than that of existing drugs like amantadine (B194251) and rimantadine. nih.gov The lipophilic character of the adamantane cage, combined with the functionality at the C2 position, appears to be crucial for this activity. nih.gov

The proposed mechanisms for the trypanocidal action of related compounds, such as piplartine-inspired trimethoxycinnamates, involve the induction of oxidative stress and mitochondrial damage in the parasite. mdpi.com Molecular docking studies of these compounds suggest a multi-target mechanism, with affinity for several proteins essential for the parasite's survival. mdpi.com Given the structural similarities, it is plausible that this compound could exhibit similar trypanocidal properties through related mechanisms.

Exploration of Polypharmacology and Multi-Target Modulators

The concept of polypharmacology, where a single compound interacts with multiple targets, is gaining traction in drug discovery. This approach can lead to more effective therapies, particularly for complex diseases. nih.gov

Rationale for Designing Compounds with Multiple Biological Activities

Designing compounds that can modulate multiple biological targets is a strategic approach to tackling diseases with complex pathologies, such as cancer and neurological disorders. nih.gov Multitarget drugs can offer improved efficacy over highly selective ones by addressing the multiple factors that contribute to the disease. nih.gov The development of such compounds often involves combining pharmacophoric elements from different known active molecules. The structure of this compound, with its distinct adamantyl, pyrrolidinone, and benzyl moieties, suggests it could be a candidate for such a multi-target approach.

Assessment of Promiscuity and Selectivity in Receptor and Enzyme Binding

A key aspect of developing multi-target modulators is understanding their binding profiles across various receptors and enzymes. This involves assessing both promiscuity (binding to multiple targets) and selectivity (preferential binding to a subset of targets). Techniques such as kinase profiling and receptor binding assays are employed to characterize the interaction of a compound with a panel of biological targets. nih.gov The selectivity of a compound for its intended targets over off-targets is crucial for minimizing potential side effects. The binding kinetics, including the association and dissociation rates, can also play a significant role in determining the subtype selectivity of a compound for different G protein-coupled receptors. nih.gov

Therapeutic Area Exploration from a Mechanistic Standpoint

Based on the pharmacological activities of related adamantane-containing compounds, this compound holds potential in several therapeutic areas.

The demonstrated antiproliferative and pro-apoptotic effects of adamantyl retinoids suggest a potential application in oncology . nih.gov The possible mechanisms involving cell cycle arrest and DNA damage response could be relevant for treating various cancers.

The trypanocidal activity of aminoadamantane derivatives points towards the potential use of this compound in treating neglected tropical diseases like African trypanosomiasis. nih.gov Its potential to act on multiple parasitic targets could be advantageous in overcoming drug resistance. mdpi.com

Furthermore, adamantane derivatives have a history in the treatment of viral infections , with amantadine being a well-known example. nih.gov Novel 3-(2-adamantyl)pyrrolidines have shown potent activity against the influenza A virus, suggesting that this compound could be explored for its antiviral properties . nih.gov

Following a thorough review of publicly available scientific literature and chemical databases, it has been determined that there is no specific research data available for the chemical compound "this compound" concerning the topics of anticancer, neuropharmacological, anti-inflammatory, or antidiabetic activities as outlined in the request.

The search results indicate that while adamantane and pyrrolidinone derivatives are classes of compounds actively investigated for a wide range of pharmacological properties, the exact molecule specified has not been a subject of published research in these areas. For instance, various adamantane derivatives have been studied for their potential as anticancer, anti-inflammatory, and antidiabetic agents. nih.govnih.govmdpi.com Similarly, the pyrrolidinone ring is a core structure in nootropic drugs like piracetam (B1677957) and its analogs, such as nebracetam (B40111) (4-(aminomethyl)-1-benzylpyrrolidin-2-one), which have been explored for their neuroprotective effects. nuph.edu.uaresearchgate.net

However, no studies were found that specifically synthesize or test the biological activity of "this compound." The provided outline presumes a body of research that does not appear to exist in the public domain.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the user's detailed structure and content requirements for this specific compound. Creating content for the requested sections would require fabricating data, which is contrary to the principles of providing factual and verifiable information.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic and Geometric Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometry, electronic structure, and other physicochemical characteristics, providing insights that are complementary to experimental data.

Density Functional Theory (DFT) is a widely used quantum chemical method that offers a good balance between accuracy and computational cost for medium to large-sized molecules like 1-(2-Adamantyl)-3-benzylpyrrolidin-2-one.

Conformational Analysis: The flexibility of the benzyl (B1604629) group and the pyrrolidinone ring, along with the bulky adamantyl moiety, suggests that the compound can exist in multiple conformations. DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be employed to identify the most stable conformers in the gas phase or in solution (using implicit solvent models). The analysis would involve a systematic search of the potential energy surface by rotating the key dihedral angles. The resulting low-energy conformers would provide a basis for further docking and molecular dynamics studies.

Electronic Properties: DFT calculations can elucidate a range of electronic properties that are crucial for understanding the reactivity and potential interactions of the molecule. Key parameters that would be calculated include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution are critical for predicting chemical reactivity. A small HOMO-LUMO gap often suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for predicting sites for electrophilic and nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding.

Atomic Charges: Calculation of partial atomic charges (e.g., using Mulliken or Natural Bond Orbital (NBO) analysis) helps in understanding the charge distribution within the molecule.

A hypothetical table of calculated electronic properties for this compound using DFT is presented below.

| Property | Hypothetical Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.2 D | A significant dipole moment suggests that the molecule is polar and may engage in dipole-dipole interactions. |

| Mulliken Atomic Charges | C=O Oxygen: -0.5e, N: -0.4e | Highlights the electronegative regions of the molecule, which are potential hydrogen bond acceptors. |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Actual values would need to be determined through specific DFT calculations.

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding the mechanism of action.

Given the structural features of this compound, potential biological targets could include enzymes or receptors where the bulky, lipophilic adamantyl group and the aromatic benzyl group can occupy specific pockets. Molecular docking simulations would be performed to place different conformers of the compound into the active site of a target protein. The docking algorithm would generate various binding poses, which are then scored based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). A lower binding energy generally indicates a more favorable interaction.

Analysis of the best-docked poses would reveal the key intermolecular interactions that stabilize the ligand-receptor complex. For this compound, these interactions would likely include:

Hydrogen Bonding: The carbonyl oxygen of the pyrrolidinone ring could act as a hydrogen bond acceptor with amino acid residues like serine, threonine, or asparagine in the active site.

Pi-Pi Stacking: The benzyl group could engage in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

A hypothetical table summarizing the predicted interactions for this compound with a hypothetical enzyme active site is provided below.

| Interaction Type | Interacting Ligand Moiety | Potential Interacting Residues |

| Hydrogen Bonding | Pyrrolidinone C=O | Ser, Thr, Asn, Gln |

| Hydrophobic | Adamantyl Cage | Leu, Val, Ile, Ala, Phe |

| Hydrophobic | Benzyl Ring | Phe, Trp, Tyr, Leu |

| Pi-Pi Stacking | Benzyl Ring | Phe, Tyr, Trp |

Note: This table is illustrative. The specific interactions would depend on the actual topology and amino acid composition of the target protein's active site.

Once a potential biological target is identified and a binding mode is proposed, virtual screening can be employed to discover novel analogs with potentially improved activity. This involves docking a large library of compounds, which could be commercially available or virtually generated analogs of this compound, against the target protein. The compounds are then ranked based on their docking scores and visual inspection of their binding modes. This approach can accelerate the hit-to-lead optimization process by prioritizing the synthesis and testing of the most promising candidates.

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the stability of the docked pose and for understanding the dynamic nature of the binding process.

An MD simulation would be performed on the docked complex of this compound and its target protein, solvated in a water box with appropriate ions. The simulation would be run for a duration of nanoseconds to microseconds.

Analysis of the MD trajectory would provide insights into:

Conformational Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and the protein backbone over time, the stability of the binding pose can be assessed. A stable RMSD suggests that the ligand remains in its initial binding pocket.

Binding Dynamics: MD simulations can reveal the flexibility of the ligand in the active site and the dynamic nature of the intermolecular interactions. For instance, hydrogen bonds may form and break, and the ligand may adopt slightly different conformations within the binding pocket.

Binding Free Energy Calculations: Advanced techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) can be applied to the MD trajectory to calculate a more accurate estimate of the binding free energy, which can be compared with experimental data.

Analysis of Ligand Flexibility and Dynamics within Protein Binding Pockets

The interaction between a ligand and its protein target is a dynamic process. Molecular dynamics (MD) simulations are a powerful computational method used to study these motions over time. nih.gov For this compound, MD simulations can reveal how the molecule adapts its shape to fit into a binding pocket.

The flexibility of this compound arises from several key areas:

Rotation of the Benzyl Group: The single bond connecting the benzyl group to the pyrrolidinone ring allows for significant rotational freedom.

Pyrrolidinone Ring Pucker: The five-membered pyrrolidinone ring is not planar and can adopt various "puckered" conformations.

Adamantyl Group Orientation: The bulky adamantyl group can pivot and orient itself to maximize favorable interactions, typically within hydrophobic regions of a binding site. researchgate.net

MD simulations can track these movements, showing how the ligand explores different conformations upon binding. This analysis helps identify the most stable binding pose and the energetic contributions of each part of the molecule to the binding affinity. Studies on related adamantane (B196018) derivatives have confirmed that the stability of the ligand-protein complex is highly dependent on the dynamic fit of the adamantane moiety within the receptor's hydrophobic pockets. researchgate.net

Investigation of Solvent Effects and Protein Conformational Changes upon Ligand Binding

Ligand binding does not happen in a vacuum; it occurs in an aqueous environment, and the role of water (solvent) is critical. nih.gov MD simulations explicitly model solvent molecules, allowing researchers to investigate several key phenomena:

Water Displacement: The binding of a ligand, particularly one with large hydrophobic groups like adamantane and benzyl, often involves the displacement of ordered water molecules from the binding pocket. This displacement can be energetically favorable and a major driving force for binding. acs.org

Bridging Water Molecules: In some cases, specific water molecules may be retained, forming hydrogen-bond bridges between the ligand and the protein, which can be crucial for affinity. pnas.org

Protein Conformational Changes: A protein is not a static entity. The binding of a ligand can induce significant changes in the protein's structure, a concept known as "induced fit". psu.edunih.gov These changes can range from minor side-chain adjustments to large-scale movements of entire protein domains. digitellinc.combiorxiv.org MD simulations can capture these transitions, providing insight into how the protein adapts to the ligand to achieve optimal binding. digitellinc.com

Computational methods like MDmix, which use mixed solvents (e.g., water and organic probes), can effectively map out interaction hotspots and predict water displaceability within a binding site, guiding the optimization of ligands like this compound. acs.orgacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates variations in the chemical structure of a series of compounds with their biological activity. protoqsar.com The fundamental principle is that the activity of a chemical is a direct function of its molecular structure and properties. nih.govprotoqsar.com

Development of Predictive Models Correlating Structure with Biological Activity

To develop a QSAR model for a series of analogs based on the this compound scaffold, a dataset of compounds with measured biological activities (e.g., IC₅₀ values) is required. This dataset is typically divided into a "training set" to build the model and a "test set" to validate its predictive power. youtube.com

Various statistical methods can be employed, with Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) being two of the most powerful 3D-QSAR techniques. nih.govnanobioletters.com

CoMFA calculates steric and electrostatic fields around each molecule.

CoMSIA extends this by adding hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields, often providing a more nuanced model. mdpi.com

These models generate 3D contour maps that visualize regions where certain properties are favorable or unfavorable for activity. For instance, a map might show that a bulky, hydrophobic group (like adamantane) is favored in one region, while an electronegative group (like the pyrrolidinone oxygen) is preferred in another. Such insights are invaluable for designing more potent molecules. Studies on related pyrrolidinone derivatives and adamantyl compounds have successfully used these methods to create robust predictive models. tandfonline.comnih.gov

Table 1: Illustrative Dataset for a QSAR Study of this compound Analogs

This table demonstrates a hypothetical set of compounds that could be used to build a QSAR model. The activity data (pIC₅₀) is for illustrative purposes only.

| Compound ID | R1 (Substitution on Benzyl Ring) | R2 (Substitution on Pyrrolidinone) | pIC₅₀ (Hypothetical) |

| Parent | H | H | 6.5 |

| Analog-1 | 4-Chloro | H | 7.1 |

| Analog-2 | 4-Methoxy | H | 6.8 |

| Analog-3 | 3-Fluoro | H | 6.9 |

| Analog-4 | H | 3-Methyl | 6.3 |

| Analog-5 | 4-Chloro | 3-Methyl | 7.3 |

| Analog-6 | H | 4,4-Difluoro | 6.1 |

Selection and Validation of Molecular Descriptors

The success of a QSAR model depends on the choice of molecular descriptors—numerical values that encode the structural, physical, and chemical properties of a molecule. protoqsar.comucsb.edu Descriptors can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices.

3D: Steric fields (CoMFA), hydrophobic fields (CoMSIA), dipole moment. researchgate.net

Quantum Chemical: HOMO/LUMO energies, partial charges. ucsb.edu

For a molecule like this compound, key descriptors would likely include those capturing its bulk (steric parameters), lipophilicity (logP), and electronic features (dipole moment, electrostatic potential).

A QSAR model's reliability is assessed through rigorous statistical validation. Key metrics include:

r² (Coefficient of Determination): Indicates how well the model fits the training data. Values closer to 1.0 are better.

q² or r²(cv) (Cross-validated r²): A measure of the model's internal predictive ability, calculated using methods like leave-one-out cross-validation. A q² > 0.5 is generally considered predictive. researchgate.net

r²_pred (Predictive r²): Measures the model's ability to predict the activity of the external test set compounds. researchgate.net

Table 2: Example of Statistical Validation Parameters for a 3D-QSAR Model

These values, based on published models for analogous compound series, illustrate what a robust and predictive QSAR model entails. mdpi.comtandfonline.comresearchgate.net

| Model Type | q² (Cross-validated) | r² (Non-cross-validated) | r²_pred (External Test Set) | Standard Error of Estimate (SEE) |

| CoMFA | 0.689 | 0.999 | 0.986 | 0.043 |

| CoMSIA | 0.614 | 0.923 | 0.815 | 0.298 |

Pharmacophore Modeling and Scaffold Hopping for Lead Optimization

Pharmacophore modeling is another crucial ligand-based design technique that defines the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target and trigger a response. nih.gov

Derivation of Pharmacophore Hypotheses from Active Analogues

A pharmacophore model is derived by superimposing a set of active molecules and identifying the common chemical features that are responsible for their biological activity. nih.gov For the this compound scaffold, a hypothetical pharmacophore could be constructed based on its key structural elements.

The essential features would likely include:

A Hydrophobic/Aliphatic Feature (HY/ALI): Representing the bulky and lipophilic adamantyl cage. This feature is critical for fitting into non-polar pockets in a receptor.

A Hydrophobic/Aromatic Feature (HY/ARO): Representing the benzyl ring, which can engage in π-π stacking or hydrophobic interactions.

A Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the pyrrolidinone ring is a strong hydrogen bond acceptor.

Once a pharmacophore hypothesis is validated, it can be used as a 3D query to screen large virtual databases of compounds to find new molecules (scaffolds) that match the feature arrangement but have a different underlying chemical structure. This process, known as "scaffold hopping," is a powerful strategy for discovering novel lead compounds. Pharmacophore models have been successfully developed for various series of pyrrolidinone derivatives to identify new, potent inhibitors. researchgate.net

Table 3: Potential Pharmacophoric Features of this compound

| Feature Type | Molecular Moiety | Potential Role in Binding |

| Hydrophobic (Aliphatic) | Adamantyl Group | Anchoring in a non-polar, sterically demanding pocket. |

| Hydrophobic (Aromatic) | Benzyl Ring | π-π stacking or hydrophobic interactions. |

| Hydrogen Bond Acceptor | Pyrrolidinone Carbonyl Oxygen | Forms a key hydrogen bond with a donor group (e.g., NH, OH) on the protein. |

| Excluded Volume | (Implicit) | Defines regions where steric bulk would clash with the receptor. |

No Published Computational Studies Found for this compound

Despite a comprehensive search of available scientific literature, no specific computational chemistry or molecular modeling studies detailing the design of novel analogues for the compound this compound could be identified.

This indicates a significant gap in the current body of research concerning the in-silico analysis of this particular molecule. While computational methods are widely used in drug discovery and materials science to predict molecular properties, understand structure-activity relationships, and guide the synthesis of new compounds, it appears that this compound has not yet been a specific subject of such investigations in published literature.

While there is existing research on broader categories of related compounds, such as adamantane derivatives and N-benzylpyrrolidine derivatives, none of the available literature focuses specifically on the computational analysis of the combined structure of this compound. Therefore, it is not possible to provide an article on the computational insights and design of novel analogues for this specific compound as per the provided outline.

Future Research Directions and Translational Perspectives

Advanced Synthetic Methodologies for Enantiospecific Synthesis

The therapeutic efficacy of chiral molecules like 1-(2-Adamantyl)-3-benzylpyrrolidin-2-one is often dependent on a specific enantiomer. Therefore, the development of advanced, efficient, and scalable methods for enantiospecific synthesis is a critical future direction. Current research in pyrrolidine (B122466) synthesis highlights several promising avenues. mdpi.comnih.gov

One key area of exploration is the integration of chemoenzymatic reaction steps. nih.gov This approach combines the activation potential of chemocatalysis (such as metal-, photo-, or organocatalysis) with the high stereoselectivity of enzymes. nih.gov For instance, a synthetic workflow could involve a regioselective chemical reaction to form the core pyrrolidinone ring, followed by a stereoselective biocatalytic transformation, such as transamination or carbonyl reduction, to introduce the desired chirality. nih.gov This one-pot methodology can enhance cost and eco-efficiency by eliminating intermediate isolation and purification steps. nih.gov

Another promising strategy involves the use of chiral pyrrolidine-based organocatalysts. mdpi.com The synthesis of novel catalysts derived from readily available chiral precursors, such as proline, allows for the asymmetric construction of substituted pyrrolidines with high enantiomeric excess. mdpi.com Advances in this area focus on modifying the catalyst structure to optimize efficiency and adapt them for use with increasingly complex substrates. mdpi.com

Table 1: Comparison of Advanced Synthetic Strategies

| Synthetic Strategy | Key Advantages | Potential Application to Adamantyl-Pyrrolidinone | Relevant Research Areas |

|---|---|---|---|

| Chemoenzymatic Synthesis | High selectivity, eco-efficiency, one-pot procedures. nih.gov | Stereoselective introduction of the benzyl (B1604629) group or functionalization of the pyrrolidinone ring. | Biocatalytic transamination, carbonyl reduction. nih.gov |

| Asymmetric Organocatalysis | Use of small chiral molecules, high enantioselectivity, broad substrate scope. mdpi.com | Asymmetric construction of the substituted pyrrolidinone core. | Proline-derived and prolinol-related organocatalysts. mdpi.com |

| Synthetic Route Optimization | Increased overall yield, reduced number of steps, access to diverse analogues. nih.gov | Scalable and efficient production of specific enantiomers for preclinical studies. | Development of novel protecting group strategies. nih.gov |

Refined SAR Studies through Combinatorial Chemistry and High-Throughput Screening

To optimize the therapeutic potential of the adamantyl-pyrrolidinone scaffold, detailed structure-activity relationship (SAR) studies are essential. Future research will heavily rely on the integration of combinatorial chemistry and high-throughput screening (HTS) to rapidly generate and evaluate large libraries of analogues. nih.govbenthamscience.com

Encoded library technology (ELT) represents a powerful approach for this purpose. In this method, a combinatorial library of compounds is prepared on a beaded polymeric support, where each bead carries a unique chemical "tag" that records the synthetic history of the compound attached to it. nih.govresearchgate.net This allows for the screening of vast libraries in a pooled format, with active compounds being identified by decoding the tags of the "hit" beads. This strategy streamlines the identification of active components and provides substantial SAR information directly from the primary screen. nih.gov

Applying this to the this compound scaffold would involve systematically varying the substituents on the adamantyl cage, the benzyl group, and the pyrrolidinone ring. This would generate a diverse library to probe the specific structural requirements for target binding and activity. For example, a library of pyrrolidine carboxamides was successfully designed and developed as 11β-HSD1 inhibitors, with SAR studies guiding the optimization of potency and stability. nih.gov

Table 2: Methodologies for Future SAR Studies

| Methodology | Description | Application to Adamantyl-Pyrrolidinone Scaffold | Expected Outcome |

|---|---|---|---|

| Encoded Library Technology (ELT) | Synthesis of large compound libraries where each molecule is linked to a unique chemical (e.g., DNA) tag for identification. nih.gov | Generation of tens of thousands of structural analogues by varying substituents on the adamantyl, benzyl, and pyrrolidinone moieties. | Rapid identification of potent binders and detailed SAR data from a single screen. nih.govresearchgate.net |

| High-Throughput Screening (HTS) | Automated screening of large numbers of compounds against a specific biological target. researchgate.net | Evaluation of the generated library for activity against a panel of relevant therapeutic targets (e.g., kinases, ion channels, receptors). | Identification of lead compounds with desired biological activity profiles for further optimization. |

| Structure-Guided Design | Use of structural information (e.g., X-ray crystallography, NMR) of the target protein to design more potent and selective inhibitors. nih.gov | Optimization of "hit" compounds from HTS by designing modifications that enhance interactions with the target's binding site. | Development of highly potent and selective clinical candidates. |

Deepening Understanding of Molecular Mechanisms at Atomic and Sub-Cellular Levels

A fundamental aspect of future research will be to elucidate the precise molecular mechanisms by which this compound and its derivatives exert their biological effects. This requires a multi-faceted approach that combines computational modeling with experimental cell biology.

At the atomic level, structure-based computational pharmacophore analysis and explicit-solvent molecular dynamics (MD) simulations can predict how these compounds bind to their target proteins. nih.gov These in silico methods can reveal specific binding modes and key molecular interactions, guiding the design of new analogues with improved affinity and selectivity. For instance, docking studies of adamantane (B196018) derivatives have been used to understand their interaction within the lipophilic clefts of enzyme active sites. nih.gov

Exploration of Novel Therapeutic Applications for Adamantyl-Pyrrolidinone Scaffolds beyond Current Scope

The hybrid structure of this compound, combining two pharmacologically privileged scaffolds, suggests a broad potential for therapeutic applications. The adamantane group is a key feature in drugs used for neurological conditions, viral infections, and type 2 diabetes. nih.govresearchgate.netpublish.csiro.au Its bulky, lipophilic nature can improve pharmacokinetic properties and allow molecules to cross biological membranes. researchgate.netpensoft.net The pyrrolidinone ring is a core component of compounds developed for a wide range of diseases, including cancer, epilepsy, inflammation, and diabetes. nih.govfrontiersin.orgnih.gov

Future research should systematically explore novel therapeutic areas by leveraging the known activities of these two components. Given the prevalence of adamantane derivatives in treating central nervous system (CNS) disorders like Parkinson's and Alzheimer's disease, the adamantyl-pyrrolidinone scaffold represents a promising starting point for developing new multifunctional neuroprotective agents. publish.csiro.aucore.ac.uk

Furthermore, the demonstrated anticancer activity of various pyrrolidinone derivatives, including those targeting histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2), suggests that adamantyl-pyrrolidinone analogues could be investigated as novel oncologic agents. nih.gov The adamantane moiety could serve as a "lipophilic bullet" to enhance tumor cell penetration and stability. researchgate.net Other potential applications to explore, based on the known pharmacology of the parent scaffolds, include anti-inflammatory, antidiabetic, and antimicrobial agents. frontiersin.orgnih.gov

Table 3: Potential Therapeutic Areas for Adamantyl-Pyrrolidinone Scaffolds

| Therapeutic Area | Rationale Based on Scaffold Components | Potential Mechanism of Action |

|---|---|---|

| Neurodegenerative Disorders | Adamantane is a core structure in drugs like Memantine and Amantadine (B194251). publish.csiro.auub.edu | Modulation of neurotransmitter systems (e.g., NMDA receptors), neuroprotection. publish.csiro.au |

| Oncology | Pyrrolidinone derivatives exhibit cytotoxic effects against various cancer cell lines. nih.gov | Inhibition of key cancer-related enzymes (e.g., HDACs), disruption of cell signaling pathways. nih.govnih.gov |

| Infectious Diseases | Adamantane derivatives like Amantadine and Rimantadine have established antiviral activity. nih.gov | Disruption of viral replication cycles, inhibition of bacterial enzymes. |

| Metabolic Diseases | Both adamantane (e.g., Vildagliptin, Saxagliptin) and pyrrolidinone scaffolds are found in antidiabetic agents. nih.govfrontiersin.org | Inhibition of enzymes like DPP-IV or modulation of metabolic receptors. nih.gov |

| Inflammatory Conditions | Certain adamantane and pyrrolidinone derivatives have shown anti-inflammatory properties. nih.govnih.gov | Modulation of inflammatory signaling pathways (e.g., NF-κB). nih.gov |

Integration of Advanced Omics Technologies for Systems-Level Pharmacological Analysis

To gain a holistic understanding of the pharmacological effects of this compound, future research must integrate advanced "omics" technologies. ontoforce.com A multi-omics approach—combining genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive, system-wide view of the compound's impact on biological systems, moving beyond a single-target perspective. multi-omicsfacility.comnih.gov

This approach can accelerate drug development in several ways: ontoforce.com

Target Identification and Validation: Omics data can help identify novel molecular targets by providing a better understanding of the underlying mechanisms of disease and the compound's effects on various pathways. frontlinegenomics.com

Biomarker Discovery: By analyzing changes in gene expression, protein levels, or metabolite concentrations in response to treatment, researchers can identify biomarkers to predict drug efficacy and patient response. nih.govfrontlinegenomics.com

Predictive Modeling: Integrating multi-omics datasets allows for the development of more accurate and comprehensive predictive models to assess potential efficacy and off-target effects early in the development process. ontoforce.com

For the adamantyl-pyrrolidinone scaffold, transcriptomic analysis (e.g., RNA-seq) could reveal changes in gene expression patterns in treated cells, while proteomics could identify alterations in protein abundance and post-translational modifications. mdpi.com Metabolomics would offer insights into shifts in metabolic pathways. Integrating these datasets can uncover novel mechanisms of action and identify potential new therapeutic indications or patient populations that would benefit most from this class of compounds. nih.govmdpi.com

Q & A

Basic: What are the common synthetic routes for preparing 1-(2-Adamantyl)-3-benzylpyrrolidin-2-one?

Answer:

Synthesis typically involves coupling adamantyl and benzyl moieties to a pyrrolidin-2-one scaffold. A generalized approach includes:

- Step 1: Functionalization of adamantane (e.g., bromination at the 2-position) to enable nucleophilic substitution or coupling reactions .

- Step 2: Alkylation or reductive amination to introduce the benzyl group to the pyrrolidinone ring, as seen in similar pyrrolidinone syntheses .

- Step 3: Optimization of reaction conditions (e.g., microwave-assisted heating or phase-transfer catalysis) to improve yield and purity, as demonstrated in adamantyl isocyanide preparations .

Key Considerations: Use of anhydrous solvents, catalytic agents (e.g., benzyltriethylammonium chloride), and characterization via NMR and mass spectrometry to confirm regiochemistry .

Advanced: How does the adamantyl group influence the biological activity and stability of this compound?

Answer:

The 2-adamantyl group enhances:

- Lipophilicity and Membrane Permeability: Its rigid, bulky structure promotes interaction with hydrophobic enzyme pockets, as seen in HSD11B1 inhibitors (IC50 = 64 nM) .

- Metabolic Stability: Adamantane derivatives resist oxidative degradation due to their saturated carbon framework, as inferred from studies on tert-butyl adamantyl peroxycarboxylates .

- Steric Effects: The adamantyl group may hinder undesired side reactions or enzymatic deactivation, analogous to its role in reducing hydrogen abstraction rates in radical-mediated processes .

Methodological Insight: Compare IC50 values of adamantyl-containing analogs (e.g., 1-adamantyl vs. 2-adamantyl isomers) to quantify steric/electronic contributions .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- 1H/13C NMR: Identify adamantyl protons (δ 1.5–2.5 ppm as broad signals) and benzyl aromatic protons (δ 6.5–7.5 ppm) .

- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., molecular ion peak at m/z 323.2 for C21H25NO) and fragmentation patterns .

- IR Spectroscopy: Detect carbonyl stretching (~1700 cm⁻¹) and adamantyl C-H vibrations (~2900 cm⁻¹) .

Validation: Cross-reference with computational predictions (e.g., InChI key or SMILES-based simulations) .

Advanced: How can researchers reconcile contradictory data on the compound's inhibitory potency (e.g., IC50 discrepancies)?

Answer:

Discrepancies may arise from:

- Assay Conditions: Variations in buffer pH, temperature, or co-solvents (e.g., DMSO concentration) affecting enzyme activity .

- Isomeric Purity: Contamination with 1-adamantyl isomers (vs. 2-adamantyl) can skew results, as seen in adamantyl isocyanide thermal rearrangements .

- Off-Target Effects: Use orthogonal assays (e.g., SPR, cellular viability tests) to validate specificity. For example, compare inhibition of HSD11B1 against related dehydrogenases .

Resolution: Perform dose-response curves under standardized conditions and validate compound purity via HPLC or chiral chromatography .

Basic: What are the recommended storage and handling protocols for this compound?

Answer:

- Storage: Under inert atmosphere (N2/Ar) at –20°C to prevent oxidation or hydrolysis, as adamantyl derivatives are sensitive to moisture .

- Handling: Use gloveboxes or fume hoods for synthesis; avoid prolonged exposure to light due to potential photodegradation .

- Safety: While toxicity data are limited, assume acute hazards (e.g., respiratory irritation) based on structurally similar pyrrolidinones .

Advanced: What computational strategies predict the binding mode of this compound to HSD11B1?

Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions between the adamantyl group and hydrophobic pockets of HSD11B1 .

- MD Simulations: Assess binding stability over time (e.g., 100 ns trajectories) to identify critical residues (e.g., Tyr177, Val231) .

- QSAR Models: Corrogate steric parameters (e.g., molar refractivity of adamantyl) with inhibitory activity across analogs .

Validation: Compare computational results with mutagenesis studies or X-ray crystallography (if available) .

Basic: How is the compound purified post-synthesis?

Answer:

- Recrystallization: Use ethanol/water mixtures to isolate crystalline product, leveraging differences in solubility between adamantyl and byproducts .

- Column Chromatography: Employ silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate regioisomers .

- HPLC: For high-purity requirements, use reverse-phase C18 columns with acetonitrile/water mobile phases .

Advanced: What mechanistic insights explain the acetyl transfer reactions involving adamantyl radicals in related compounds?

Answer:

Adamantyl radicals generated via thermolysis or photolysis undergo:

- Acetyl Transfer: Reaction with biacetyl yields acetyladamantane via radical coupling, with 1-adamantyl radicals favoring transfer (85% yield) over hydrogen abstraction .